![molecular formula C30H36O6 B13433638 (5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5’R,8’S,11’R,13’S,14’S,17’S)-11’-(1,3-benzodioxol-5-yl)-13’-methyl-17’-prop-1-ynylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol” is a complex organic molecule with a unique structure. It features multiple chiral centers, a spiro linkage, and a benzodioxole moiety, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro linkage and the introduction of the benzodioxole group. Common synthetic routes may involve:
Formation of the spiro linkage: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the benzodioxole group: This step may involve the use of protecting groups and subsequent deprotection.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5’R,8’S,11’R,13’S,14’S,17’S)-11’-(1,3-benzodioxol-5-yl)-13’-methyl-17’-prop-1-ynylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol: Similar compounds may include other spiro-linked molecules with benzodioxole groups.
Unique Features: The presence of multiple chiral centers and the spiro linkage make this compound unique compared to other similar molecules.
Propriétés
Formule moléculaire |
C30H36O6 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H36O6/c1-3-9-29(32)11-7-22-20-6-10-28(31)17-30(35-13-14-36-30)12-8-23(28)26(20)21(16-27(22,29)2)19-4-5-24-25(15-19)34-18-33-24/h4-5,15,20-22,31-32H,6-8,10-14,16-18H2,1-2H3/t20-,21+,22-,27-,28+,29-/m0/s1 |
Clé InChI |
VIZIBQPGPAUCJZ-KFCLCKCESA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC7=C(C=C6)OCO7)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC7=C(C=C6)OCO7)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


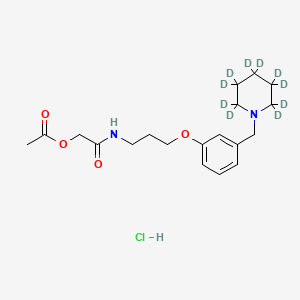

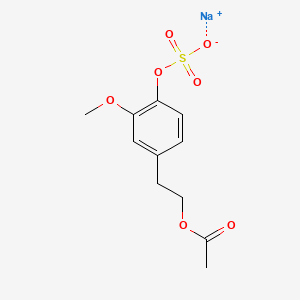
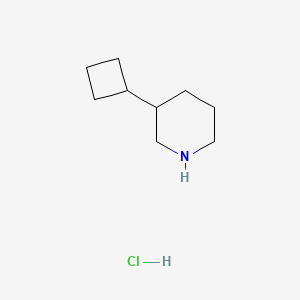
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
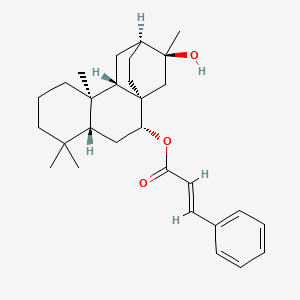
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
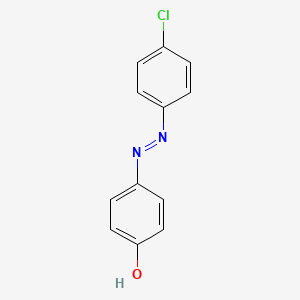
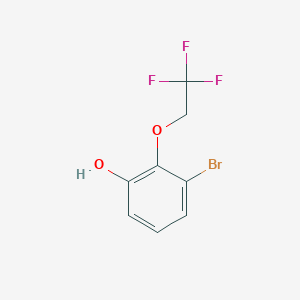
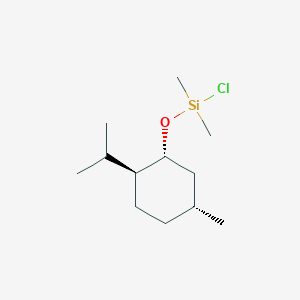
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)


